1-Butylaziridine-2-carboxamide
Description
1-Butylaziridine-2-carboxamide is a nitrogen-containing heterocyclic compound characterized by a three-membered aziridine ring fused to a carboxamide group, with a butyl substituent at the 1-position. Such compounds are of interest in medicinal chemistry due to their structural similarity to bioactive molecules, such as isoniazid analogs with anti-tuberculosis activity .
Properties
CAS No. |
118871-00-4 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.202 |
IUPAC Name |
1-butylaziridine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-2-3-4-9-5-6(9)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
InChI Key |
PZUDANSHKYPEPC-UHFFFAOYSA-N |
SMILES |
CCCCN1CC1C(=O)N |
Synonyms |
Aziridinecarboxamide, 1-butyl- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between 1-Butylaziridine-2-carboxamide and related compounds:
Key Observations:
- Aziridine vs. Pyrrolidine Rings : The three-membered aziridine ring in this compound confers higher ring strain and reactivity compared to the five-membered pyrrolidine in the benzylpyrrolidine analog . This strain enhances susceptibility to nucleophilic attack, making aziridine derivatives more versatile in synthesis but less stable.
- Carboxamide vs.
- Substituent Effects: The butyl group in this compound likely increases lipophilicity compared to benzyl or phenylethyl substituents, affecting membrane permeability and metabolic stability.
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